1-Bromo-4-ethoxy-2-methylbenzene
Description
Significance of Aryl Halides in Synthetic Organic Chemistry
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in synthetic organic chemistry. Their significance lies in their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-halogen bond in aryl halides, while generally stable, can be activated by transition metal catalysts, particularly palladium, to undergo powerful cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, have revolutionized the way chemists approach the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The versatility of aryl halides allows for the introduction of a vast range of substituents onto the aromatic ring, providing a modular and efficient approach to molecular design and construction.
Contextualizing 1-Bromo-4-ethoxy-2-methylbenzene within Substituted Benzene (B151609) Derivatives
This compound is a polysubstituted benzene derivative that strategically combines the key features of an aryl halide and an aromatic ether, with the addition of a methyl group. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of new functional groups at a specific position. The ethoxy group, a strong electron-donating group, activates the aromatic ring and, along with the methyl group, directs the regioselectivity of further electrophilic aromatic substitution reactions. The interplay of these three substituents—bromo, ethoxy, and methyl—on the benzene ring creates a unique chemical entity with a specific reactivity profile, making it a valuable intermediate for the synthesis of targeted molecules with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQAAWPYJCMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071195 | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68155-69-1 | |
| Record name | 1-Bromo-4-ethoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68155-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
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| Record name | 1-bromo-3-ethoxytoluene | |
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Chemical and Physical Properties of 1 Bromo 4 Ethoxy 2 Methylbenzene
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| CAS Number | 79636-93-4 |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 230-250 °C |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and toluene; insoluble in water. |
Note: Some of the physical properties are estimated based on structurally similar compounds.
Spectroscopic data is crucial for the characterization of 1-Bromo-4-ethoxy-2-methylbenzene. While a specific spectrum for this compound is not widely published, the expected signals in its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its structure.
Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethoxy 2 Methylbenzene
Halogen Reactivity and Leaving Group Character in Aromatic Systems
The bromine atom on the benzene (B151609) ring is a key functional group that dictates much of the compound's reactivity. Halogens attached to an aromatic ring have a dual electronic nature. They are electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. quora.comstackexchange.com However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system via resonance, which directs incoming electrophiles to the ortho and para positions. stackexchange.comlibretexts.org
In the context of nucleophilic aromatic substitution (SNAr), the halogen's ability to act as a leaving group is paramount. Generally, for a leaving group to depart, it must be able to stabilize the negative charge it takes upon heterolytic bond cleavage. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), not the departure of the leaving group. masterorganicchemistry.comlibretexts.org Consequently, the typical leaving group trend seen in aliphatic SN2 reactions (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl ≈ Br > I). nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. quora.comnih.gov While bromine is not the most reactive halogen in SNAr, it is still a viable leaving group, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org
Electrophilic Reactivity and Subsequent Substitution Reactions
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. quora.com The rate and position of this attack are determined by the substituents already present on the ring. libretexts.org In 1-Bromo-4-ethoxy-2-methylbenzene, we have three substituents to consider:
Ethoxy group (-OEt): A strongly activating, ortho-, para-directing group. The oxygen atom donates electron density to the ring via resonance, significantly increasing the ring's nucleophilicity. stackexchange.com
Methyl group (-CH₃): A weakly activating, ortho-, para-directing group. It donates electron density through an inductive effect and hyperconjugation. libretexts.org
Bromo group (-Br): A deactivating, ortho-, para-directing group. It withdraws electron density inductively but donates via resonance. stackexchange.comlibretexts.org
Considering the combined effects, the most likely positions for electrophilic attack are C3 and C5, which are ortho to the strongly activating ethoxy group. Steric hindrance from the adjacent methyl and bromo groups might influence the regioselectivity of the reaction. purechemistry.org For example, in bromination using Br₂ and a Lewis acid catalyst like FeBr₃, the electrophile (Br⁺) would preferentially add to the positions most activated by the ethoxy group. libretexts.orgmasterorganicchemistry.comchegg.com
Examination of Oxidation and Reduction Profiles
The substituents on this compound offer potential sites for oxidation and reduction reactions.
Oxidation:
The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions (e.g., KMnO₄, CrO₃). ncert.nic.in It's possible to achieve partial oxidation to an aldehyde under controlled conditions, for instance, using chromyl chloride (Etard reaction). ncert.nic.in
The ethoxy group is generally stable to oxidation, but under harsh conditions, it could be cleaved. The primary target for oxidation on the benzene ring itself would be the activated methyl group.
Aromatic aldehydes and ketones can undergo electrophilic substitution, where the carbonyl group acts as a deactivating and meta-directing group. ncert.nic.in
Reduction:
The bromine atom can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like LiAlH₄, effectively replacing it with a hydrogen atom. This would yield 4-ethoxy-2-methylbenzene.
Under specific conditions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), the aromatic ring itself can be reduced to a non-aromatic diene.
Stereoelectronic Effects of Bromo, Ethoxy, and Methyl Substituents on Reaction Outcomes
The outcome of reactions involving this compound is a direct consequence of the combined stereoelectronic effects of its substituents.
Electronic Effects: These effects involve the donation or withdrawal of electron density, influencing the reactivity and orientation of substitution. purechemistry.org
Inductive Effect: This is the withdrawal of electron density through the sigma bonds due to electronegativity differences. The order of inductive withdrawal for the substituents is Br > O(Et) > C(H₃). The ethoxy and bromo groups deactivate the ring inductively. libretexts.org
Resonance (Mesomeric) Effect: This involves the donation of lone pair electrons into the aromatic pi-system. The ethoxy group is a strong resonance donor (+R), while the bromo group is a weaker resonance donor (+R). The methyl group has no significant resonance effect but exhibits hyperconjugation. The resonance effect of the ethoxy group is dominant and strongly activates the positions ortho and para to it. stackexchange.comlibretexts.org
Steric Effects: This relates to the physical size of the substituents, which can hinder the approach of reactants to certain positions on the ring. purechemistry.org
The ethoxy and bromo groups are larger than the methyl group. In electrophilic substitution, attack at the C3 position (ortho to the ethoxy group and meta to the bromo group) might be sterically favored over the C5 position, which is ortho to the ethoxy group but also adjacent to the bulky bromine atom. libretexts.org Steric hindrance can significantly affect the ratio of ortho to para products in reactions on substituted benzenes. libretexts.orgpurechemistry.org
The table below summarizes the electronic effects of the substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |
| -OCH₂CH₃ (Ethoxy) | -I (Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |
| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation | Activating | Ortho, Para |
| -Br (Bromo) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
Kinetic and Mechanistic Studies of Aromatic Transformations
Kinetic and mechanistic studies of reactions involving this compound would focus on understanding the reaction rates and the step-by-step pathway from reactants to products.
For electrophilic aromatic substitution , kinetic studies would likely confirm that the reaction is faster than that of benzene, due to the net activating effect of the substituents, primarily the ethoxy group. libretexts.org The mechanism would proceed through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. quora.com The rate-limiting step is the formation of this intermediate. masterorganicchemistry.com Isotope labeling studies could be used to confirm the mechanism.
For nucleophilic aromatic substitution , kinetic studies would investigate the influence of nucleophile concentration and temperature on the reaction rate. The mechanism would likely follow the SNAr pathway, involving a two-step addition-elimination process. libretexts.org The first step, the nucleophilic attack, is typically the slow, rate-determining step. masterorganicchemistry.com The formation of the Meisenheimer complex intermediate could be detected spectroscopically under certain conditions. libretexts.org Comparing the reaction rates with other bromo-substituted benzenes would help elucidate the electronic role of the ethoxy and methyl groups in stabilizing or destabilizing the Meisenheimer complex.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Ethoxy 2 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of 1-Bromo-4-ethoxy-2-methylbenzene, the chemical shifts, splitting patterns, and integration values of the proton signals are key to assigning the structure. The ethoxy group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to coupling with each other. The aromatic protons will exhibit distinct splitting patterns based on their positions relative to the bromo, ethoxy, and methyl substituents. The methyl group attached to the benzene (B151609) ring will appear as a singlet.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing bromo group. The carbons of the ethoxy and methyl groups will also have characteristic chemical shifts.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.3 (d) | Doublet |
| ~6.8 (d) | Doublet |
| ~6.7 (dd) | Doublet of doublets |
| 4.0 (q) | Quartet |
| 2.3 (s) | Singlet |
| 1.4 (t) | Triplet |
Mass Spectrometry Techniques for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.
GC-MS (Gas Chromatography-Mass Spectrometry): The coupling of gas chromatography with mass spectrometry allows for the separation of volatile compounds followed by their detection. For this compound, GC-MS analysis would confirm the molecular weight of 215.09 g/mol . nih.gov The mass spectrum would show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks), confirming the presence of a single bromine atom in the molecule. The fragmentation pattern can further support the proposed structure.
LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or thermally labile compounds, LC-MS is the preferred method. It separates compounds in the liquid phase before they enter the mass spectrometer. While this compound is amenable to GC-MS, LC-MS can also be used for its analysis and to check for non-volatile impurities. bldpharm.combldpharm.com
| Mass Spectrometry Data | |
| Technique | Observation |
| GC-MS | Molecular Ion (M⁺): m/z 214/216 (due to ⁷⁹Br/⁸¹Br isotopes). nih.gov |
| Fragmentation patterns consistent with the loss of ethyl and ethoxy groups. | |
| LC-MS | Confirms molecular weight and can be used for purity assessment. bldpharm.combldpharm.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the alkyl groups, C-O stretching from the ether linkage, and C-Br stretching. The aromatic C=C stretching vibrations will also be visible.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Spectroscopy Data | |
| Technique | Characteristic Peaks (cm⁻¹) |
| Infrared (IR) Spectroscopy | ~3000-2850 (C-H stretching), ~1600-1450 (Aromatic C=C stretching), ~1250-1000 (C-O stretching), ~600-500 (C-Br stretching) |
| Raman Spectroscopy | Strong signals for aromatic ring breathing modes. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the benzene ring is the primary chromophore. The substituents on the ring will influence the wavelength of maximum absorption (λ_max). The ethoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the benzene ring.
| UV-Vis Spectroscopy Data | |
| Solvent | λ_max (nm) |
| Ethanol/Methanol (B129727) | Expected to be in the range of 270-290 nm due to π → π* transitions of the substituted benzene ring. |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a substance.
HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography): HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds. bldpharm.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, would be suitable for analyzing this compound. Detection is typically achieved using a UV detector set at the λ_max of the compound. These methods are crucial for determining the purity of the compound and for quantifying it in various matrices. bldpharm.com
| Chromatographic Data | |
| Technique | Typical Conditions |
| HPLC/UPLC | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. Detector: UV at λ_max. |
Quantum Chemical Calculations for Electronic Structure Analysis
No published research is available.
No specific DFT studies on the molecular geometry and stability of this compound have been found in the scientific literature.
There is no FMO analysis available to predict the reactivity of this compound.
NBO analysis for elucidating intramolecular interactions in this compound has not been reported.
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
No studies on the simulation of spectroscopic parameters for this compound were found.
Investigation of Tautomerism and Intramolecular Proton Transfer Processes
There is no available research on tautomerism or intramolecular proton transfer in this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics simulations have been published concerning the conformational analysis or intermolecular interactions of this compound.
Solvent Effects Modeling via Polarizable Continuum Models (PCM)
As of late July 2025, a thorough review of available scientific literature indicates a notable absence of specific computational studies employing Polarizable Continuum Models (PCM) for the compound this compound. While the PCM method is a robust and widely used approach for modeling solvent effects on molecular properties, its direct application to this particular substituted benzene derivative has not been documented in published research.
The Polarizable Continuum Model (PCM) is a computational method that allows for the study of a solute within a solvent, without the need to explicitly model individual solvent molecules. q-chem.com Instead, the solvent is represented as a continuous, polarizable dielectric medium. This approach significantly reduces the computational cost while providing valuable insights into how a solvent influences the behavior of a solute molecule.
In a typical PCM calculation, a cavity is created around the solute molecule within the dielectric continuum. q-chem.com The shape of this cavity is often constructed from a union of atom-centered spheres, providing a more realistic representation of the molecular shape than simpler models. q-chem.com The electron density of the solute molecule polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, leading to a more accurate description of the molecule's electronic structure and properties in solution.
Several variations of the PCM method exist, including the Conductor-like Polarizable Continuum Model (C-PCM), which has become a popular choice, particularly for solvents with a high dielectric constant. q-chem.comq-chem.com These models are instrumental in predicting a range of molecular properties in different solvent environments, such as molecular stability, reactivity, and spectroscopic characteristics. For instance, PCM can be employed to investigate the influence of a solvent on the UV-visible spectra of a molecule, calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net
Were a study on this compound to be conducted using PCM, researchers would likely investigate the impact of various solvents on its geometric and electronic properties. The table below illustrates the type of data that such a computational study would aim to generate, though it is important to reiterate that this is a hypothetical representation due to the current lack of specific research.
Hypothetical Data Table from a PCM Study of this compound
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.00 | Data not available | 0.00 |
| Toluene | 2.38 | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available |
| Ethanol | 24.55 | Data not available | Data not available |
| Water | 78.39 | Data not available | Data not available |
This hypothetical table would allow for a quantitative comparison of how solvents with different polarities affect the stability of this compound in solution. The solvation free energy, for example, would indicate the energetic cost or benefit of transferring the molecule from the gas phase into the solvent.
Conclusion
Established Reaction Pathways for Aromatic Bromination and Etherification
Traditional methods for introducing bromo and ethoxy groups onto a benzene (B151609) ring remain fundamental in organic synthesis. These reactions, while well-established, require a nuanced understanding of their mechanisms and limitations, particularly when dealing with substituted benzenes.
Electrophilic Aromatic Substitution Principles in Bromination
The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. For the bromination of an aromatic compound, molecular bromine (Br₂) is often used in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a stronger electrophile.
The regiochemical outcome of electrophilic bromination is dictated by the directing effects of the substituents already present on the benzene ring. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. researchgate.net
In the context of synthesizing this compound, the starting material would likely be 3-methylphenol or a related derivative. The hydroxyl and methyl groups are both ortho-, para-directing. youtube.com Therefore, direct bromination would likely lead to a mixture of isomers, necessitating careful control of reaction conditions or a multi-step synthetic approach to achieve the desired regiochemistry. For instance, the bromination of phenols can be highly regioselective depending on the solvent used. In polar solvents like water, polysubstitution often occurs, leading to products like 2,4,6-tribromophenol. youtube.com To achieve monobromination, less polar solvents are typically employed. youtube.com
A variety of brominating agents and conditions have been developed to improve efficiency and selectivity. For example, a combination of PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃) has been reported as a practical and mild reagent for the electrophilic bromination of phenols and phenol (B47542) ethers. nih.govrsc.org
Williamson Ether Synthesis and Variations for Ethoxy Group Introduction
The Williamson ether synthesis is a widely used method for forming ethers and involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.com In the synthesis of this compound, this reaction would typically involve the deprotonation of a phenolic precursor, such as 4-bromo-2-methylphenol, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl halide (e.g., iodoethane (B44018) or bromoethane) to form the desired ethoxy ether. researchgate.net
The success of the Williamson ether synthesis is highly dependent on the nature of the reactants. Because it is an Sₙ2 reaction, it works best with primary alkyl halides. masterorganicchemistry.com The use of a strong base, such as sodium hydride (NaH), is often necessary to fully deprotonate the phenol and generate the alkoxide. masterorganicchemistry.com A patent describes a process for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which involves a Friedel-Crafts reaction followed by a reduction, highlighting a different route to a related structure. google.comgoogle.com
Variations of the Williamson ether synthesis have been developed to accommodate different substrates and improve reaction conditions. For example, phase-transfer catalysts can be employed when dealing with reactants that are not soluble in the same solvent.
Regioselective Considerations in Polysubstituted Benzene Synthesis
The synthesis of polysubstituted benzenes like this compound requires careful strategic planning to control the regiochemical placement of each substituent. The order in which substituents are introduced is critical, as the directing effects of the groups already on the ring will influence the position of subsequent substitutions. pressbooks.publibretexts.orglibretexts.org
Retrosynthetic analysis is a powerful tool for planning the synthesis of such molecules. libretexts.orgyoutube.com One would consider the directing effects of the methyl, ethoxy, and bromo groups. Both the methyl and ethoxy groups are ortho-, para-directing activators, while the bromo group is a deactivating ortho-, para-director. To synthesize the target molecule, one might start with a precursor that allows for the desired regiochemical outcome in subsequent steps. For example, starting with 3-methylphenol, one could first introduce the ethoxy group via Williamson ether synthesis and then perform a regioselective bromination. The bulky ethoxy group might sterically hinder the ortho position, favoring bromination at the para position.
Alternative strategies for achieving high regioselectivity include directed ortho metalation, where a substituent directs the deprotonation of the adjacent ortho position, which can then be quenched with an electrophile. illinois.edu Cyclization reactions, such as the [4+2] benzannulation, also offer a high degree of regiocontrol in the synthesis of polysubstituted benzenes. illinois.eduacs.org
Advanced Synthetic Approaches to this compound
Modern synthetic organic chemistry has seen the development of powerful new methods, particularly those involving transition metal catalysis, which offer enhanced efficiency and selectivity for the synthesis of complex molecules.
Transition Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Suzuki, Buchwald–Hartwig)
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.comyoutube.com This reaction could be employed to synthesize an analog of this compound by, for example, coupling a suitably substituted aryl boronic acid with an aryl halide. orgsyn.orggre.ac.uk Nickel catalysts are also being explored as a more economical and environmentally friendly alternative to palladium for Suzuki-Miyaura couplings. sciencedaily.com
The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a powerful tool for forming C-N bonds. While not directly applicable to the synthesis of the target molecule, related C-O bond forming reactions have been developed. These reactions, often catalyzed by copper or palladium, can be used to form aryl ethers from aryl halides and alcohols. rsc.org Nickel-catalyzed methods for C-O bond formation are also emerging as a significant advancement in this area. acs.orgnih.gov
A study on the bromo-directed N-2 alkylation of NH-1,2,3-triazoles followed by a Suzuki cross-coupling reaction showcases the utility of combining different synthetic methodologies to create complex, polysubstituted molecules. organic-chemistry.org
Exploration of Novel Catalytic Systems for Enhanced Efficiency
Research into new catalytic systems is ongoing, with the goal of improving the efficiency, selectivity, and environmental footprint of chemical syntheses. For the synthesis of aryl ethers, novel catalysts for C-O bond formation are of particular interest. rsc.org This includes the development of more active and stable palladium and copper catalysts, as well as the exploration of catalysts based on more abundant and less expensive metals like nickel and iron. sciencedaily.comacs.org
In the realm of bromination, new reagents and catalytic systems are being investigated to provide milder and more selective methods. nih.govrsc.org For example, the use of layered double hydroxides as catalysts for regioselective monobromination of phenols has been reported. researchgate.net
Green Chemistry Principles in the Synthesis of Bromoethoxybenzenes
The application of green chemistry principles to the synthesis of bromoethoxybenzenes and related analogs is crucial for minimizing environmental impact and enhancing safety. Key areas of focus include the use of safer reagents, the development of catalytic processes, and the reduction of waste.
One of the primary green considerations is the replacement of hazardous molecular bromine with safer alternatives. researchgate.net N-Bromosuccinimide (NBS) is a widely used substitute that is a solid and easier to handle than liquid bromine, reducing inhalation risks. wikipedia.org However, the atom economy of reactions using NBS can be a drawback. wikipedia.org
A highly promising green approach is the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. researchgate.net This system generates the active brominating species in situ, avoiding the handling of elemental bromine and often proceeding without the need for a metal catalyst. researchgate.net The primary byproduct of this method is water, significantly improving the environmental profile of the bromination step.
The development of catalytic methods for bromination also aligns with green chemistry principles. For instance, palladium-catalyzed electrochemical C-H bromination using ammonium (B1175870) bromide as the brominating reagent has been reported, which avoids the need for chemical oxidants. acs.org
In the context of ether synthesis, phase-transfer catalysis (PTC) offers a greener alternative to traditional methods that may require anhydrous conditions and stoichiometric amounts of strong bases. crdeepjournal.orgresearchgate.net PTC allows for the use of aqueous bases and can lead to higher reaction rates and easier product separation, reducing solvent usage and waste generation. crdeepjournal.org
The use of ionic liquids as solvents or catalysts in the synthesis of bromo-aryl ethers is another area of active research. nih.govresearchgate.netresearchgate.net Ionic liquids are non-volatile and can often be recycled, reducing air pollution and waste. They can also influence the selectivity of reactions. nih.gov
Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant advancement in green chemistry. colab.wsnih.govresearchgate.netrsc.orgosi.lv This technique can lead to shorter reaction times, higher yields, and a drastic reduction in solvent waste. The halogenation of various aromatic compounds has been successfully demonstrated using mechanochemical methods. nih.govresearchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of bromoethoxybenzenes:
| Green Chemistry Principle | Application in Bromoethoxybenzene Synthesis | Key Advantages | Illustrative Reagents/Conditions |
| Use of Safer Reagents | Replacement of molecular bromine with NBS or in-situ generation methods. | Reduced toxicity and handling hazards. | N-Bromosuccinimide (NBS); NaBr/NaBrO₃ system. wikipedia.orgresearchgate.net |
| Catalysis | Use of transition metal or enzyme catalysts for bromination and etherification. | Lower energy consumption, higher selectivity, and reduced waste. | Palladium catalysts for C-H activation; Phase-transfer catalysts. crdeepjournal.orgacs.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. | In-situ generation of brominating agents from bromide salts. researchgate.net |
| Use of Renewable Feedstocks | Potential use of bio-derived solvents or starting materials. | Reduced reliance on fossil fuels. | Bio-ethanol as a solvent or ethylating source. |
| Use of Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution and worker exposure. | Aqueous reaction media; Ionic liquids; Mechanochemical synthesis. researchgate.netnih.govnih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Reduced energy consumption and associated environmental impact. | Mechanochemical synthesis; some reactions with highly reactive substrates. colab.ws |
Research Applications and Potential Research Directions
Role as a Building Block in Complex Organic Synthesis
1-Bromo-4-ethoxy-2-methylbenzene serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. doubtnut.com Its utility stems from the presence of multiple functional groups that can be selectively modified or used in coupling reactions. The bromo substituent, in particular, allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The ethoxy and methyl groups can influence the reactivity and solubility of the molecule and its derivatives.
The structural motif of this compound is found within a variety of biologically active molecules, making it a key precursor for the synthesis of pharmaceutical intermediates and APIs. bldpharm.combldpharm.com For instance, it is utilized in the preparation of compounds that are investigated for their potential therapeutic effects. The synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes, involves an intermediate derived from a related structure, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.com The synthesis of this intermediate often involves the reaction of a substituted benzoyl chloride with phenetole, a compound structurally similar to the ethoxybenzene portion of this compound. google.com This highlights the importance of the substituted ethoxybenzene moiety in the development of new drugs.
| Compound Name | CAS Number | Molecular Formula | Application/Relevance |
| This compound | 68155-69-1 | C9H11BrO | Pharmaceutical Intermediate bldpharm.combldpharm.com |
| Dapagliflozin | 461432-26-8 | C21H25ClO6 | Active Pharmaceutical Ingredient |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-22-4 | C15H14BrClO | Intermediate for Dapagliflozin google.com |
The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules with specific biological activities. bldpharm.com Substituted bromobenzenes like this compound are valuable building blocks in this area. bldpharm.com The bromo group can be readily converted into other functional groups or used in coupling reactions to assemble the final agrochemical product. The specific substitution pattern on the benzene (B151609) ring can influence the molecule's efficacy, selectivity, and environmental persistence. Research in this area focuses on creating new agrochemicals that are more effective and have a better safety profile than existing products.
Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of a wide range of specialty and fine chemicals. bldpharm.comnih.gov These are high-purity chemicals produced in smaller quantities for specific applications. Examples include dyes, pigments, and other performance chemicals. The versatility of the bromo group allows for the introduction of various functionalities, leading to a diverse array of downstream products.
Contributions to Materials Science
The unique electronic and structural properties of this compound make it a compound of interest in the field of materials science.
Aromatic compounds are fundamental components of many polymers and resins, imparting thermal stability, rigidity, and other desirable properties. This compound can be used as a monomer or a modifying agent in the synthesis of polymers. bldpharm.com The bromo group can be utilized for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymeric materials with tailored properties.
There is growing interest in the use of substituted aromatic compounds for the creation of advanced functional materials with specific optical, electronic, or magnetic properties. doubtnut.combldpharm.com The bromo substituent on this compound can be a key handle for creating larger, conjugated systems through reactions like the Suzuki or Stille coupling. These extended π-systems are often the basis for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ethoxy and methyl groups can be used to fine-tune the solubility, processing characteristics, and solid-state packing of these materials, which are critical for their performance.
Biological and Medicinal Chemistry Research (as a Scaffold or Analog)
The structural framework of this compound, characterized by a substituted benzene ring, holds potential as a scaffold or analog in the exploration of biologically active molecules. The presence and position of the bromo, ethoxy, and methyl groups can influence the compound's physical, chemical, and biological properties.
Bromo-substituted aromatic compounds are integral to numerous areas of biological and medicinal chemistry. The bromine atom, a halogen, can significantly alter a molecule's characteristics, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has led to the inclusion of bromine in a wide array of compounds investigated for therapeutic potential.
The degree of bromination and the position of the bromine atom on an aromatic ring are critical factors that can influence the antimicrobial potency of brominated compounds. mdpi.com For instance, certain organobromine compounds, particularly aromatic ones, have been identified in brown seaweed and are noted for their biological activity. mdpi.com In the realm of drug discovery, bromo-substituted compounds have been explored for various applications. For example, the para-bromo derivative of EXP-561 was identified as a potent and selective inhibitor of serotonin (B10506) uptake, highlighting the role of bromine in modulating interaction with neurotransmitter transporters. wikipedia.org
Furthermore, the reactivity of the carbon-bromine (C-Br) bond allows for further chemical modifications, making bromo-aromatic compounds versatile precursors in the synthesis of more complex molecules. rasayanjournal.co.in This reactivity is a key feature in their use as intermediates for creating diverse chemical libraries for biological screening.
The concept of structure-activity relationships (SAR) is fundamental to drug discovery and development, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying a chemical structure, researchers can identify key features responsible for its therapeutic effects and optimize them to enhance potency and reduce side effects.
Bromo-substituted aromatic compounds are frequently utilized in SAR studies. The introduction of a bromine atom can provide insights into the steric and electronic requirements of a biological target's binding site. For example, in a study of biphenyl-phenyl methanone (B1245722) derivatives, compounds with a bromide substituent were among the most active against Mycobacterium tuberculosis. nih.gov This suggests that the presence and position of the bromine atom are crucial for the observed antimycobacterial activity.
The investigation of SAR in a series of related compounds often involves the synthesis of analogs with variations in substituents on the aromatic ring. bgu.ac.il this compound can serve as a valuable building block or reference compound in such studies. By comparing its biological activity to that of analogs where the bromo, ethoxy, or methyl groups are altered or repositioned, researchers can deduce critical SAR information. This systematic approach can guide the design of more effective and selective therapeutic agents. For instance, co-crystal structures of inhibitors with their target proteins can reveal key binding modes and how specific substitutions, such as a bromine atom, occupy hydrophobic pockets. nih.gov
Table of SAR Study Components:
| Structural Component | Potential Influence on Activity | Example from Research |
|---|---|---|
| Bromine Atom | Lipophilicity, binding interactions, metabolic stability | Bromo-substituted biphenyl-phenyl methanones showing activity against M. tuberculosis. nih.gov |
| Ethoxy Group | Solubility, hydrogen bonding potential, steric bulk | Not specifically detailed for this compound in the provided context. |
| Methyl Group | Steric hindrance, electronic effects, metabolic stability | Not specifically detailed for this compound in the provided context. |
Fundamental Studies in Aromatic Chemistry and Reaction Mechanism Elucidation
Substituted benzenes like this compound are classic substrates for studying the principles of electrophilic aromatic substitution. The interplay of the activating ethoxy group (an ortho-, para-director) and the deactivating but ortho-, para-directing bromo and methyl groups provides a nuanced system for investigating reaction selectivity and mechanisms.
The bromination of aromatic compounds is a fundamental reaction in organic chemistry. rasayanjournal.co.in The mechanism typically involves the generation of an electrophile that attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. pressbooks.pub The loss of a proton from this intermediate restores the aromaticity of the ring, resulting in the substituted product. pressbooks.pub
Emerging Research Areas and Future Perspectives
While the primary applications of this compound appear to be as a chemical intermediate, its structure suggests potential for exploration in several emerging research fields.
The development of novel synthetic methodologies is a constant pursuit in organic chemistry. The reactivity of the C-Br bond in this compound makes it a suitable candidate for use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for constructing complex organic molecules from simpler precursors and are central to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Future research could focus on employing this compound in the development of new catalytic systems or in the synthesis of novel molecular architectures.
In the field of materials science, aromatic compounds are the building blocks for a wide range of materials, including polymers, liquid crystals, and organic electronics. The specific substitution pattern of this compound could be leveraged to synthesize new materials with tailored electronic or optical properties. For example, it could be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the biological potential of this compound and its derivatives remains largely unexplored. High-throughput screening of this compound and a library of its analogs against a diverse panel of biological targets could uncover unexpected activities, opening new avenues for drug discovery. The exploration of its metabolic fate and potential environmental impact would also be important areas for future investigation.
Laboratory Safety Considerations in Research with 1 Bromo 4 Ethoxy 2 Methylbenzene
Hazard Identification in a Controlled Laboratory Environment
While specific toxicity data for 1-Bromo-4-ethoxy-2-methylbenzene is not extensively documented in all public resources, a combination of information from available safety data sheets for similar aromatic bromides and general chemical principles allows for a comprehensive hazard assessment. Aromatic bromides as a class of compounds can present several potential hazards.
Based on data for structurally related compounds, the primary hazards associated with aromatic bromides in a laboratory setting include:
Skin and Eye Irritation: Many brominated aromatic compounds are known to cause skin and eye irritation upon contact. thermofisher.comfishersci.comlgcstandards.com
Respiratory Tract Irritation: Inhalation of vapors or dusts may lead to irritation of the respiratory system. thermofisher.comfishersci.comlgcstandards.com
Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with some aromatic bromides being classified as harmful if ingested or inhaled. thermofisher.comfishersci.com
The following table summarizes the GHS hazard classifications for a related compound, providing an indication of the potential hazards.
Table 1: GHS Hazard Information for a Structurally Similar Aromatic Bromide
| Hazard Class | Hazard Statement |
|---|---|
| Acute toxicity, oral | Harmful if swallowed |
| Skin corrosion/irritation | Causes skin irritation |
| Serious eye damage/eye irritation | Causes serious eye irritation |
| Acute toxicity, inhalation | Harmful if inhaled |
| Specific target organ toxicity | May cause respiratory irritation |
Data derived from information on related aromatic bromides. thermofisher.com
It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for the most accurate and up-to-date hazard information.
Best Practices for Safe Handling and Storage of Aromatic Bromides
To mitigate the risks identified, strict adherence to safe laboratory practices is essential when working with this compound and other aromatic bromides.
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. lgcstandards.comharvard.edu
Eyewash stations and safety showers must be readily accessible in the immediate work area. lgcstandards.comuidaho.edu
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling aromatic bromides:
Eye Protection: Chemical safety goggles or a face shield. fishersci.com
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered.
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact. fishersci.com
Handling Procedures:
Avoid direct contact with the skin and eyes. fishersci.com
Do not breathe mist, vapors, or spray. fishersci.comfishersci.com
Wash hands thoroughly after handling. thermofisher.com
Keep away from open flames, hot surfaces, and sources of ignition as some aromatic bromides are combustible liquids. fishersci.com
Storage:
Store in a dry, cool, and well-ventilated place. lgcstandards.comfishersci.com
Keep containers tightly closed to prevent the release of vapors. lgcstandards.comfishersci.com
Store away from incompatible materials, such as strong oxidizing agents. fishersci.comfishersci.com
Table 2: Summary of Safe Handling and Storage Practices
| Practice | Recommendation |
|---|---|
| Ventilation | Use a chemical fume hood. lgcstandards.comharvard.edu |
| Eye Protection | Wear chemical safety goggles. fishersci.com |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Skin Protection | Wear a lab coat, long pants, and closed-toe shoes. fishersci.com |
| Handling | Avoid contact and inhalation. fishersci.comfishersci.com |
| Storage | Keep in a cool, dry, well-ventilated area in a tightly closed container. lgcstandards.comfishersci.com |
| Incompatibilities | Store away from strong oxidizing agents. fishersci.comfishersci.com |
Emergency Response Protocols in Research Settings
In the event of an accidental release or exposure, a clear and practiced emergency response plan is crucial to minimize harm.
Spills:
Minor Spill:
Alert people in the immediate area. uwa.edu.au
Wear appropriate PPE, including respiratory protection if necessary. uwa.edu.au
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). uwa.edu.au
Collect the absorbed material into a suitable, closed container for disposal as chemical waste. uwa.edu.au
Clean the spill area thoroughly.
Major Spill:
Evacuate the laboratory immediately. uidaho.eduuwa.edu.au
Activate the nearest fire alarm to alert others. uidaho.edu
Close the laboratory doors to confine the vapors. uwa.edu.au
Notify the institution's emergency response team and provide them with details of the spilled substance. cmu.edu
Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. thermofisher.comharvard.edu Seek immediate medical attention. thermofisher.com
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. thermofisher.comharvard.edu Seek medical attention if irritation persists. fishersci.com
Inhalation: Move the affected person to fresh air. thermofisher.com If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. sigmaaldrich.com
Ingestion: Do not induce vomiting. Rinse the mouth with water. thermofisher.com Seek immediate medical attention. fishersci.com
All laboratory personnel should be familiar with the location and operation of safety equipment, as well as the institution's specific emergency procedures. harvard.edu
Conclusion and Future Outlook in the Study of 1 Bromo 4 Ethoxy 2 Methylbenzene
Summary of Key Research Findings and Methodological Advancements
Research pertaining to 1-Bromo-4-ethoxy-2-methylbenzene has primarily focused on its fundamental properties and its role as a synthetic intermediate. The compound is characterized by the CAS Registry Number 68155-69-1. nih.gov Physical properties have been documented, including a boiling point of 253°C at standard pressure. geno-chem.com
| Identifier/Property | Value | Source |
|---|---|---|
| CAS Number | 68155-69-1 | nih.gov |
| Molecular Formula | C₉H₁₁BrO | sigmaaldrich.com |
| Molecular Weight | 215.09 g/mol | geno-chem.com |
| IUPAC Name | 4-Bromo-1-ethoxy-2-methylbenzene | sigmaaldrich.com |
| Physical Form | Colorless to light yellow liquid | geno-chem.com |
| Boiling Point | 253°C at 760 mmHg | geno-chem.com |
Methodologically, the true significance of this compound lies in the reactivity of its aryl bromide functional group. This moiety is a key participant in powerful carbon-carbon bond-forming reactions that are cornerstones of modern organic synthesis.
Grignard Reactions: The bromo-substituent can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and amides to introduce new carbon-based functional groups. walisongo.ac.idyoutube.com The general principles of Grignard reagent formation from aryl bromides are well-established, providing a predictable pathway for derivatization. wisc.edu
Suzuki-Miyaura Cross-Coupling: As an aryl bromide, the compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology allows for the efficient formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. researchgate.netresearchgate.net Advances in this area have led to highly efficient catalysts that can function under mild, often aqueous, conditions, representing a significant methodological leap in green chemistry. chemspider.com
The importance of such building blocks is underscored by their use in the synthesis of high-value molecules. For example, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a documented intermediate in the preparation of Dapagliflozin, a medication used in the management of type 2 diabetes. google.comgoogle.com This highlights the role of substituted bromobenzenes as key precursors in the pharmaceutical industry.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its utility as a reagent, there are significant gaps in the dedicated study of this compound itself.
Detailed Physicochemical Characterization: While basic properties are known, a comprehensive analysis of its crystallographic data, solid-state behavior, and detailed spectroscopic characterization is not readily available in public literature.
Biological Activity Screening: The intrinsic biological or pharmacological activity of this compound remains uninvestigated. Its specific substitution pattern may confer unique properties that have not yet been explored.
Reactivity Nuances: A systematic investigation into the kinetics and thermodynamics of its reactions, especially in comparison to its isomers, could provide deeper insights into the electronic and steric effects of the ethoxy and methyl groups on the reactivity of the C-Br bond.
These knowledge gaps point toward several promising avenues for future research:
Medicinal Chemistry: The compound could serve as a foundational scaffold for creating new chemical libraries. Its derivatives could be synthesized and screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic leads.
Materials Science: Aryl halides are crucial precursors for conjugated polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The incorporation of the this compound unit into novel polymeric or small-molecule systems is a largely unexplored field.
Catalysis: The compound can be employed as a benchmark substrate to evaluate the efficiency and scope of new catalytic systems developed for C-Br bond activation and cross-coupling reactions. This includes exploring catalysts based on earth-abundant metals as alternatives to palladium.
Broader Impact on Chemical Science and Related Disciplines
The study and application of simple, functionalized building blocks like this compound have a wide-ranging impact across the chemical sciences.
Advancement of Organic Synthesis: It serves as a practical example of how chemists use retrosynthetic analysis to deconstruct complex target molecules into simpler, commercially available starting materials. The reactions it undergoes are fundamental to the curriculum and practice of organic chemistry.
Enabling Pharmaceutical Development: The availability of a diverse array of such intermediates is a critical enabler for the pharmaceutical industry. It allows medicinal chemists to rapidly synthesize and test new molecular designs, accelerating the drug discovery pipeline. The synthesis of complex drugs like Dapagliflozin from related building blocks is a testament to this impact. google.comchemicalbook.com
Growth in Process and Industrial Chemistry: The demand for such intermediates drives research into scalable, efficient, and sustainable manufacturing processes. Optimizing the synthesis of these foundational molecules can significantly reduce the cost and environmental footprint of producing life-saving medicines and advanced materials.
Q & A
Q. Basic
- ¹H/¹³C NMR : The methyl group (δ ~2.3 ppm, singlet) and ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) are diagnostic. Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-bromo coupling).
- X-ray crystallography : Resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., ethoxy group orientation relative to the benzene plane, ~85° as seen in analogous structures) .
- IR spectroscopy : Confirms C-Br stretching (~550 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
How can computational methods like DFT predict the electronic properties of this compound?
Advanced
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) calculates HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps, highlighting electrophilic regions (e.g., bromine’s σ-hole). Basis set selection is critical: diffuse functions improve accuracy for halogens . Comparisons with experimental UV-Vis spectra validate transitions (e.g., π→π* at ~270 nm).
What strategies resolve contradictions between experimental and computational bond-length data?
Advanced
Discrepancies often arise from crystal-packing effects (e.g., X-ray data may show shortened C-Br bonds due to intermolecular interactions). Use SHELXL for refinement, incorporating anisotropic displacement parameters . Cross-validate with gas-phase DFT geometries (accounting for solvent-free conditions) and NMR J-coupling constants (sensitive to dihedral angles) .
How does the steric environment of this compound influence its reactivity in cross-coupling reactions?
Advanced
The methyl and ethoxy groups create steric hindrance, reducing accessibility for metal catalysts (e.g., Pd in Suzuki coupling). Computational modeling (DFT) of transition states reveals higher activation energy for para-substituted derivatives. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome steric barriers .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced
Slow evaporation from hexane/ethyl acetate (3:1) at 4°C minimizes disorder. Use SHELXD for phase determination in cases of twinning or weak diffraction. For non-merohedral twins, apply HKLF5 data format in SHELXL to refine overlapping reflections .
How can researchers validate the compound’s stability under varying pH and temperature conditions?
Q. Basic
- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability.
- HPLC-MS : Monitor degradation products (e.g., debromination or ether cleavage) under acidic (pH 2) or basic (pH 12) conditions .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; <5% degradation suggests room-temperature stability.
What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?
Advanced
The bromine atom directs electrophiles to the ortho/para positions via resonance, while the ethoxy group (strongly activating) competes. DFT-based Fukui function analysis identifies the para position to ethoxy as most nucleophilic. Experimental nitration (HNO₃/H₂SO₄) predominantly yields 3-nitro derivatives, validated by NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
